Oxcarbazepine N-β-D-Glucuronide is a significant metabolite of oxcarbazepine, an anticonvulsant medication primarily used to treat epilepsy. The compound results from the glucuronidation of oxcarbazepine, a process that enhances the drug's solubility and facilitates its excretion. Glucuronidation is a common metabolic pathway for many drugs, involving the conjugation of glucuronic acid to various substrates, thereby increasing their polarity and water solubility, which aids in renal elimination.
Oxcarbazepine N-β-D-Glucuronide is derived from oxcarbazepine, which itself is synthesized from carbamazepine. The conversion involves enzymatic action by UDP-glucuronosyltransferases, particularly UGT2B7 and UGT2B15, which catalyze the attachment of glucuronic acid to the nitrogen atom of oxcarbazepine .
The compound falls under the classification of metabolites and glucuronides, specifically categorized as a phase II metabolite due to its formation through glucuronidation. It is part of a broader class of compounds that include various drug conjugates formed during metabolic processes.
The synthesis of oxcarbazepine N-β-D-Glucuronide primarily involves the glucuronidation reaction where oxcarbazepine is treated with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes. The process can be represented as follows:
The enzymatic reaction leads to the formation of oxcarbazepine N-β-D-Glucuronide, which can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity and structure confirmation.
The molecular formula for oxcarbazepine N-β-D-Glucuronide is CHNO. The structure features a glucuronic acid moiety linked to the nitrogen atom of oxcarbazepine, enhancing its hydrophilicity.
The primary mechanism of action for oxcarbazepine N-β-D-Glucuronide involves its role as a metabolite that enhances the elimination of oxcarbazepine from the body. By undergoing glucuronidation, it increases the solubility and renal excretion rate of oxcarbazepine, thus contributing indirectly to its pharmacological effects.
The formation of this metabolite significantly reduces the plasma concentration of active oxcarbazepine, leading to decreased side effects while maintaining therapeutic efficacy. The ratio of S(+)-MHD (monohydroxy derivative) to R(-)-MHD in plasma indicates that glucuronidation favors the S-enantiomer .
Relevant data indicate that over 95% of administered oxcarbazepine is excreted via urine as metabolites, including oxcarbazepine N-β-D-Glucuronide .
Oxcarbazepine N-β-D-Glucuronide serves primarily as a marker for pharmacokinetic studies related to oxcarbazepine therapy. It plays an essential role in understanding drug metabolism and individual variations in drug clearance rates among different populations, including considerations for genetic polymorphisms affecting UDP-glucuronosyltransferase activity .
Additionally, it aids in assessing potential drug interactions and optimizing dosing regimens for patients undergoing treatment with oxcarbazepine. Its analysis contributes significantly to therapeutic drug monitoring practices within clinical settings.
Oxcarbazepine N-β-D-Glucuronide is the principal inactive phase II metabolite of the antiepileptic drug oxcarbazepine, formed via glucuronidation of its active metabolite, licarbazepine (10-monohydroxy derivative, MHD). The compound exhibits a molecular formula of C₂₁H₂₀N₂O₈ and a molecular weight of 428.39 g/mol [1] [3] [4]. Key structural features include:
Table 1: Molecular Properties of Oxcarbazepine N-β-D-Glucuronide
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀N₂O₈ |
Molecular Weight | 428.39 g/mol |
Exact Mass | 428.122 g/mol |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface Area | 160 Ų |
LogP (Octanol-Water) | ~0.43 (hydrophilic) |
CAS Registry Number | 1260595-39-8 |
The compound’s hydrophilicity (LogP ~0.43) and high polar surface area enhance renal excretion, limiting blood-brain barrier penetration [4] [10]. Spectroscopic characterization confirms the structure via:
The systematic IUPAC name for Oxcarbazepine N-β-D-Glucuronide is:(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid [4]. This nomenclature specifies:
Table 2: Accepted Nomenclature and Synonyms
Systematic Name | Common Synonyms |
---|---|
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid | 5-(Aminocarbonyl)-5H-dibenz[b,f]azepin-10-yl N-β-D-Glucopyranosiduronic acid |
Oxcarbazepine N-Glucuronide | |
MHD-Glucuronide |
Trivial names include "Oxcarbazepine N-Glucuronide" and "MHD-Glucuronide," reflecting its origin from the monohydroxy derivative (MHD) of oxcarbazepine [1] [3]. The CAS registry number 1260595-39-8 uniquely identifies this specific β-anomeric form [1] [4].
Biosynthesis
The primary route involves enzymatic glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) enzymes (notably UGT1A3, UGT1A9, and UGT2B7) in hepatic microsomes. This process conjugates β-D-glucuronic acid to the carboxamide nitrogen of licarbazepine [(±)-MHD] [2] [6] [9]. Key characteristics:
Chemical Synthesis
Laboratory synthesis typically employs the Koenigs-Knorr method:
Table 3: Synthetic Methods and Yields
Method | Key Reagents/Conditions | Yield | Purity |
---|---|---|---|
Enzymatic (UGT-mediated) | Licarbazepine + UDPGA, pH 7.4, 37°C | ~80% | >95% |
Koenigs-Knorr | Acetobromoglucuronate + Ag₂O | 40-65% | 85-90% |
Schmidt Glycosylation | Trichloroacetimidate donor, BF₃·Et₂O | 55% | >90% |
Stability Profile
Oxcarbazepine N-β-D-Glucuronide degrades under specific conditions:
Table 4: Stability Under Controlled Conditions
Condition | Parameters | Degradation Rate | Primary Degradant |
---|---|---|---|
Acidic Hydrolysis | pH 2.0, 37°C | 90% in 4 hours | Licarbazepine |
Alkaline Hydrolysis | pH 10.0, 37°C | 75% in 6 hours | Licarbazepine |
Thermal Stress | 80°C, dry state | 50% in 24 hours | Isomerized products |
Photolysis | UV 254 nm, 24 hours | 30% | α-Anomer |
For long-term storage, the compound requires protection from light and temperatures ≤ –20°C in lyophilized form. Aqueous solutions are stable for <72 hours at 4°C [1] [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0